Aceneuramic
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aceneuramic acid typically involves the chemical modification of neuraminic acid. One common method is the acetylation of neuraminic acid using acetic anhydride in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound acid involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce neuraminic acid, which is then chemically modified to obtain this compound acid . The fermentation process is optimized for high yield and purity, making it suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Aceneuramic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound acid into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving this compound acid often target the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions typically involve nucleophiles like amines and thiols under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include keto derivatives, alcohol derivatives, and various substituted this compound acid compounds .
Scientific Research Applications
Aceneuramic acid has a wide range of applications in scientific research:
Mechanism of Action
Aceneuramic acid exerts its effects by interacting with specific molecular targets and pathways. It is involved in the biosynthesis of sialic acids, which are crucial for cellular recognition and communication . The compound binds to sialic acid receptors on cell surfaces, modulating immune responses and pathogen recognition . In the context of GNE myopathy, this compound acid supplementation helps restore normal sialic acid levels, improving muscle function and reducing disease progression .
Comparison with Similar Compounds
Similar Compounds
N-Glycolylneuraminic acid: Another sialic acid derivative found in mammalian cells.
Neuraminic acid: The precursor to aceneuramic acid and other sialic acids.
Uniqueness
This compound acid is unique due to its acetyl group, which imparts distinct biochemical properties and functions. Unlike other sialic acids, this compound acid is predominantly involved in human cellular processes and has significant therapeutic potential .
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6?,7+,8-,9+,11-/m0/s1 |
InChI Key |
SQVRNKJHWKZAKO-ZQJNSAHDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H](C(CO)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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